molecular formula C23H30N6O B1250063 c-FMS inhibitor CAS No. 885704-21-2

c-FMS inhibitor

Katalognummer B1250063
CAS-Nummer: 885704-21-2
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: DXPSQKSTVIVZLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C-FMS inhibitor is a potent, orally active, and small-molecule inhibitor of FMS kinase . It’s a thieno [3,2-d]pyrimidine derivative, exhibiting anti-tumor properties .


Synthesis Analysis

The synthesis of c-FMS inhibitors involves various chemical reactions. For instance, Ki20227, a c-FMS tyrosine kinase inhibitor, was synthesized . The synthesis process of these inhibitors often involves complex chemical reactions and requires a deep understanding of organic chemistry .


Molecular Structure Analysis

The molecular structure of c-FMS inhibitors is complex. For example, c-FMS inhibitor, 4-cyano-N- [4- (4-methylpiperazin-1-yl)-2- (4-methylpiperidin-1-yl) phenyl]-1H-pyrrole-2-carboxamide, is a novel FMS kinase inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the action of c-FMS inhibitors are complex. They involve interactions with various cellular components and pathways. For instance, c-FMS is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages, and the activation of c-FMS signaling promotes the proliferation or differentiation of these cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of c-FMS inhibitors vary depending on the specific compound. For example, c-Fms-IN-14 has a molecular weight of 436.51 and is stored at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Macrophage Regulation and Immune System Implications

c-FMS inhibitors are increasingly recognized for their role in regulating macrophages, which are crucial in both innate and adaptive immune systems. The c-FMS receptor is a critical component in this regulatory mechanism, making it a significant target for drug discovery. Inhibitors targeting the tyrosine kinase activity of this receptor are entering clinical phases, offering prospects for adjusting macrophage behavior in various pathological situations, such as inflammation and cancer (Burns & Wilks, 2011).

c-FMS Structure and Drug Development

The crystal structure of the autoinhibited human c-FMS kinase domain provides insights for the development of selective inhibitors. Understanding the structure, particularly the inhibitory role of the juxtamembrane domain, is crucial for designing molecules that effectively target the inactive conformation of c-FMS kinase. This knowledge is essential for developing cancer and rheumatoid arthritis therapies (Walter et al., 2007).

Novel Compounds as c-FMS Inhibitors

Research into anilinoquinolines as c-FMS inhibitors has led to the discovery of potent compounds with the potential for further investigative work. The manipulation of aniline and aryl functionality in these compounds can significantly impact their potency, offering avenues for new drug development (Smalley et al., 2007).

c-FMS Inhibition in Breast Cancer Therapy

Targeting c-FMS has shown potential in treating breast cancer. Inhibiting c-FMS expression and function can reduce the invasiveness, adhesion, and motility of breast cancer cells, especially when stimulated by glucocorticoids. This suggests that c-FMS inhibitors could be effective in combating breast cancer, supporting the use of targeted therapies in this disease (Toy et al., 2011).

c-FMS and Acute Myeloid Leukemia (AML)

c-FMS inhibitors have implications in treating AML. They can partially abrogate microenvironment-mediated resistance to FLT3 inhibition in AML, particularly by down-regulating CXCL12 through p53 activation in stromal cells. This demonstrates the potential of combining HDM2 antagonists and FLT3 inhibitors in targeting mutant FLT3 leukemias (Kojima et al., 2011).

Role in Osteoarthritis, Cancer, and Autoimmune Diseases

CSF-1R/c-FMS plays a significant role in the development of osteoarthritis, cancer, and autoimmune diseases. c-FMS is overexpressed in many cancers and on tumor-associated macrophages. Inhibitors targeting this receptor have been used successfully in treating these conditions. However, achieving selectivity in cFMS inhibition is crucial to minimize side effects and enhance therapeutic effectiveness (Kumari et al., 2018).

Wirkmechanismus

C-FMS inhibitors work by blocking the signaling of the c-FMS receptor. This receptor is involved in the growth and differentiation of monocyte lineage cells, which play a central role in autoimmune arthritis . By inhibiting this receptor, c-FMS inhibitors can help to reduce inflammation and slow the progression of diseases like arthritis .

Safety and Hazards

The safety and hazards associated with c-FMS inhibitors depend on the specific compound and its usage. In general, these compounds should be handled with care to avoid inhalation, skin contact, and eye contact. If exposure occurs, appropriate first aid measures should be taken .

Zukünftige Richtungen

The future of c-FMS inhibitors is promising. There is ongoing research into the development of new inhibitors and the optimization of existing ones. The goal is to overcome drug resistance caused by FLT3 mutations, and screening multitargets FLT3 inhibitors has become the main research direction . The emergence of irreversible FLT3 inhibitors also provides new ideas for discovering new FLT3 inhibitors .

Eigenschaften

IUPAC Name

4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSQKSTVIVZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470106
Record name c-FMS inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-FMS inhibitor

CAS RN

885704-21-2
Record name c-FMS inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 53 was followed using 4-cyano-1H-pyrrole-2-carboxylic acid (as prepared in Example 2, 56 mg, 0.22 mmol) and 4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine (as prepared in Example 13, step (a), 61 mg 0.21 mmol). Purification of the resulting residue by silica gel preparative TLC eluting with 10% methanol in dichloromethane yielded 47 mg (55%) of the title compound as an off-white solid. 1H-NMR (400 MHz, CDCl3): δ 9.60 (br s, 1H), 8.30 (d, 1H, J=8.9), 7.24 (d, 1H, J=3.7 Hz), 7.21 (d, 1H, J=3.7 Hz), 6.79 (d, 1H, J=2.7 Hz), 6.73 (dd, 1H, J=8.9, 2.7 Hz), 3.20 (m, 4H), 3.00-2.97 (m, 2H), 2.76-2.70 (m, 2H), 2.59 (m, 4H), 2.37 (s, 3H), 1.85-1.82 (m, 2H), 1.56-1.46 (m, 2H), 1.07 (d, 3H, J=6.2 Hz). LC-MS (ESI, m/z): Calcd. for C23H31N6O, 407.3 (M+H); found: 407.2.
Quantity
56 mg
Type
reactant
Reaction Step One
Name
4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-FMS inhibitor
Reactant of Route 2
Reactant of Route 2
c-FMS inhibitor
Reactant of Route 3
Reactant of Route 3
c-FMS inhibitor
Reactant of Route 4
Reactant of Route 4
c-FMS inhibitor
Reactant of Route 5
Reactant of Route 5
c-FMS inhibitor
Reactant of Route 6
Reactant of Route 6
c-FMS inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.